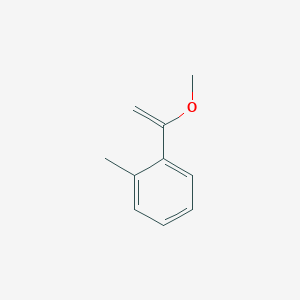

1-(1-Methoxyvinyl)-2-methylbenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12O |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

1-(1-methoxyethenyl)-2-methylbenzene |

InChI |

InChI=1S/C10H12O/c1-8-6-4-5-7-10(8)9(2)11-3/h4-7H,2H2,1,3H3 |

InChI Key |

SEUUPQGYUVEVGU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(=C)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 1 Methoxyvinyl 2 Methylbenzene and Its Stereoisomers

Stereoselective Synthesis Approaches

The spatial arrangement of substituents around the double bond in vinyl ethers profoundly influences their reactivity and utility in subsequent chemical transformations. Consequently, developing methods that afford high stereoselectivity is of paramount importance.

Synthesis of (Z)-1-(1-Methoxyvinyl)-2-methylbenzene via Hydroalkoxylation of Alkynes

The direct, atom-economical addition of an alcohol to an alkyne, known as hydroalkoxylation, presents a powerful strategy for vinyl ether synthesis. To achieve the desired (Z)-stereochemistry for 1-(1-methoxyvinyl)-2-methylbenzene, the anti-Markovnikov addition of methanol (B129727) to 2-ethynyltoluene (B1295245) is required. This transformation can be catalyzed by various transition metal complexes. For instance, ruthenium-based catalysts have shown promise in promoting the anti-Markovnikov addition of alcohols to terminal alkynes, leading to the formation of (Z)-vinyl ethers. The regioselectivity is governed by the electronic and steric properties of both the alkyne and the catalyst, directing the methoxy (B1213986) group to the terminal carbon of the original alkyne.

Another approach to achieving (Z)-selectivity involves a two-step process. First, a hydrosilylation or hydrogermylation of the terminal alkyne, 2-ethynyltoluene, can establish the (Z)-geometry of the resulting vinylsilane or vinylgermane. chemistrysteps.com Subsequent conversion of the silicon or germanium group to a methoxy group, while retaining the double bond geometry, would yield the desired (Z)-1-(1-methoxyvinyl)-2-methylbenzene. The kinetic product in these additions is often the (Z)-isomer, particularly when using radical initiators under specific temperature conditions. chemistrysteps.com

A highly stereospecific method for synthesizing (Z)-vinyl ethers involves a variant of the Peterson olefination. nih.gov This multi-step sequence begins with the reduction of a 1-trimethylsilylalkyne to a (Z)-1-trimethylsilylalkene. nih.gov Subsequent epoxidation and regioselective ring-opening with an alcohol, followed by base-induced elimination, can yield (Z)-vinyl ethers with high stereoselectivity. nih.gov Applying this methodology to a precursor derived from 2-ethynyltoluene could provide a reliable route to (Z)-1-(1-methoxyvinyl)-2-methylbenzene.

Furthermore, palladium-catalyzed cross-coupling reactions of vinylbenziodoxolone (VBX) reagents with alcohols have emerged as a method for the stereoselective synthesis of (Z)-enol ethers. rsc.org This approach would involve the initial synthesis of a suitable VBX reagent from 2-ethynyltoluene.

Control of (E)/(Z) Stereoselectivity in Vinyl Ether Formation

The Wittig reaction and its modifications are cornerstone methods for olefination and can be tuned to favor either the (E) or (Z) isomer of the resulting vinyl ether. The synthesis of this compound via a Wittig-type reaction would typically involve the reaction of 2-methylacetophenone with a methoxymethyl-substituted phosphorus ylide, such as (methoxymethyl)triphenylphosphonium (B8745145) chloride.

The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the phosphorus ylide. chemtube3d.com Unstabilized ylides, which are more reactive, generally lead to the formation of the (Z)-alkene through a kinetically controlled pathway that proceeds via a syn-oxaphosphetane intermediate. chemtube3d.com In contrast, stabilized ylides, which are less reactive, tend to yield the (E)-alkene via a thermodynamically controlled pathway involving an anti-oxaphosphetane intermediate. chemtube3d.com

For the synthesis of this compound, the use of an unstabilized (methoxymethyl)triphenylphosphonium ylide, generated in situ using a strong, non-nucleophilic base like an organolithium reagent in an aprotic solvent, would be expected to favor the (Z)-isomer. Conversely, to favor the (E)-isomer, conditions that allow for the equilibration of the betaine (B1666868) intermediate, such as the presence of lithium salts or the use of a more stabilizing group on the ylide, could be employed. However, achieving high (E)-selectivity with simple unstabilized ylides can be challenging.

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) esters, often provides excellent (E)-selectivity. By employing a suitable phosphonate ester, such as diethyl (methoxymethyl)phosphonate, and reacting it with 2-methylacetophenone in the presence of a base, one could anticipate the preferential formation of (E)-1-(1-methoxyvinyl)-2-methylbenzene.

Elimination-Based Syntheses of this compound

Elimination reactions provide a classical yet effective means of introducing a double bond to form a vinyl ether. These methods typically involve the removal of a leaving group and a proton from an appropriately substituted precursor.

Base-Mediated Dehydrohalogenation Routes from Halogenated Precursors

A common strategy for vinyl ether synthesis is the base-mediated dehydrohalogenation of a β-halo ether. For the synthesis of this compound, a suitable precursor would be 1-(1-halo-1-methoxyethyl)-2-methylbenzene, where the halogen is typically chlorine or bromine. This precursor can be synthesized from 2-methylacetophenone by reaction with a halogenating agent in the presence of methanol.

The subsequent elimination reaction is typically carried out using a strong, non-nucleophilic base, such as potassium tert-butoxide or sodium hydride, in an aprotic solvent. The stereochemical outcome of the elimination (E2 mechanism) is dependent on the conformation of the substrate, with anti-periplanar elimination being the favored pathway. Control over the (E)/(Z) ratio of the resulting vinyl ether can be challenging and may depend on the specific base, solvent, and reaction temperature used.

Elimination of Alkyl Mesylates for Vinyl Ether Generation

Alcohols can be converted into excellent leaving groups, such as mesylates (methanesulfonates), which can then undergo elimination to form alkenes. masterorganicchemistry.com This strategy can be applied to the synthesis of this compound. The precursor alcohol, 2-(2-methylphenyl)-2-methoxyethanol, can be prepared from 2-methylacetophenone.

The hydroxyl group of this alcohol is then converted to a mesylate by reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) or pyridine. masterorganicchemistry.com The resulting alkyl mesylate is then treated with a strong, non-nucleophilic base to induce elimination of the mesylate group and a proton from the adjacent carbon, thereby generating the vinyl ether. Similar to dehydrohalogenation, controlling the stereoselectivity of the elimination can be a challenge and is influenced by the reaction conditions.

Synthesis via Acetal (B89532) Intermediates and Subsequent Transformations

Acetal and ketal functionalities serve as protected forms of carbonyl groups and can also be valuable precursors for the synthesis of vinyl ethers through elimination reactions.

The synthesis of this compound can be envisioned starting from the corresponding dimethyl ketal of 2-methylacetophenone, which is 1,1-dimethoxy-1-(2-methylphenyl)ethane. This ketal can be prepared by reacting 2-methylacetophenone with methanol in the presence of an acid catalyst.

Transition Metal-Catalyzed Syntheses of this compound

Transition metal catalysis offers powerful and selective methods for the formation of C-O bonds and C-C bonds, which are essential for the construction of aryl vinyl ethers. These methods often provide access to complex molecules under milder conditions than traditional approaches.

A potent and stereoselective strategy for the synthesis of substituted vinyl ethers involves a two-step sequence beginning with the stannylcupration of an alkyne, followed by a palladium-catalyzed cross-coupling reaction. The stannylcupration of alkynes is a highly effective method for producing vinylstannanes with well-defined regio- and stereochemistry. nih.gov

For the synthesis of this compound, a plausible pathway begins with methoxyacetylene (B14055853). The addition of a stannylcuprate reagent, derived from a trialkyltin source and a copper salt, to methoxyacetylene would generate a vinylstannane intermediate. The regioselectivity of this addition is critical and can be influenced by the nature of the cuprate (B13416276) and the reaction conditions. nih.gov

Beyond the stannylcupration/Stille pathway, several other transition metal-catalyzed methods have emerged for the synthesis of aryl vinyl ethers. These approaches offer alternatives that may differ in terms of substrate scope, reaction conditions, and catalytic systems.

Palladium-Catalyzed Transetherification: An air-stable palladium catalyst, formed in situ, can efficiently catalyze the transetherification between a simple vinyl ether, like ethyl vinyl ether, and a phenol (B47542) (e.g., 2-methylphenol). This method allows for the synthesis of various aryl vinyl ethers in a single step with yields ranging from 40-84%. rsc.org

Iridium-Catalyzed Vinylation: Iridium complexes have been shown to be highly effective catalysts for the reaction of vinyl acetates with phenols. acs.orgacs.org This process can produce aryl vinyl ethers in excellent yields, sometimes as high as 98%, and can be performed on a large scale. acs.org

Copper-Catalyzed Vinylation: Ullmann-type coupling reactions using copper catalysts provide a mild route for the direct coupling of vinyl halides with phenols. researchgate.net Using copper(I) chloride as the catalyst and cesium carbonate as the base, various vinyl aryl ethers can be synthesized in good to excellent yields. researchgate.net Other copper-catalyzed systems have also been developed for the vinylation of phenols using vinyl bromides. nih.gov

Nickel/Copper-Catalyzed Cross-Coupling: A unique dual catalytic system employing both nickel and copper has been developed for the cross-coupling of phenols with vinyl halides, providing an efficient route to a diverse library of aryl vinyl ethers. organic-chemistry.org

Palladium-Catalyzed Heck-Type Arylation: Direct arylation of vinyl ethers can be achieved using palladium catalysis. Simple and efficient protocols have been developed for the regioselective α- and β-arylation of various vinyl ethers using aryl triflates as the arylating agent. nih.gov Fine-tuning of the palladium catalyst and ligands allows for high selectivity towards the desired isomer. nih.gov

Below is a table summarizing these emerging catalytic approaches.

| Catalytic Method | Metal Catalyst | Typical Substrates | Key Features |

| Transetherification | Palladium | Phenol, Ethyl Vinyl Ether | Air-stable catalyst, single-step synthesis. rsc.org |

| Vinylation | Iridium | Phenol, Vinyl Acetate (B1210297) | High efficiency and turnover numbers, applicable to large scale. acs.org |

| Cross-Coupling | Copper | Phenol, Vinyl Halide | Mild Ullmann-type conditions, good to excellent yields. researchgate.net |

| Cross-Coupling | Nickel/Copper | Phenol, Vinyl Halide | Dual catalytic system for diverse aryl vinyl ethers. organic-chemistry.org |

| Heck-Type Arylation | Palladium | Vinyl Ether, Aryl Triflate | Regioselective α- or β-arylation, mild conditions. nih.gov |

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Green Chemistry Principles

When selecting a synthetic route, it is crucial to compare the available methods based on their efficiency, selectivity, and adherence to the principles of green chemistry.

Efficiency: The efficiency of a reaction is often measured by its chemical yield and turnover number (TON). Iridium-catalyzed vinylation of phenols with vinyl acetate demonstrates exceptional efficiency, with reported yields of up to 98% and high turnover numbers. acs.org Palladium-catalyzed transetherification also offers good yields, typically between 40-84%. rsc.org The efficiency of Heck-type arylations can also be very high, with yields often exceeding 90%, although they can be sensitive to the electronic properties of the substrates. nih.gov

Selectivity: Selectivity, including regioselectivity and stereoselectivity, is a paramount concern. The stannylcupration pathway offers excellent control over stereoselectivity, leading to specific vinylstannane isomers. nih.gov In contrast, the direct Heck-type arylation of vinyl ethers can lead to mixtures of α- and β-arylated products. However, careful selection of the palladium catalyst and ligands can provide high regioselectivity for either the α- or β-product. nih.gov

Green Chemistry Principles: The development of environmentally benign synthetic processes is a major goal in modern chemistry. Several of the emerging methods for aryl vinyl ether synthesis align with green chemistry principles.

Catalytic Processes: The use of catalysts, such as iridium, palladium, and copper, in small quantities promotes atom economy and reduces waste compared to stoichiometric reagents. rsc.orgacs.orgresearchgate.net

Benign Solvents and Reagents: Some methods aim to use less toxic and more environmentally friendly reagents. For instance, direct synthesis from carboxylic acids and hydroxyl-functional vinyl ethers using enzymes as catalysts represents a sustainable approach. nih.govrsc.org The use of water as a solvent in copper-catalyzed reactions is another significant advancement. rsc.org

Atom Economy: Reactions like the iridium-catalyzed vinylation are highly atom-economical. acs.org The development of processes that use molecular oxygen as the oxidant, such as in certain Pd/C-catalyzed reactions, is also a key aspect of green chemistry. nih.gov

Reduced Waste: Compared to classical methods that may involve toxic metals like mercury or harsh conditions, modern catalytic approaches are generally milder and produce less hazardous waste. acs.org

Elucidation of Reactivity and Mechanistic Pathways of 1 1 Methoxyvinyl 2 Methylbenzene

Electrophilic Additions to the Vinyl Ether Moiety

The electron-rich double bond of 1-(1-methoxyvinyl)-2-methylbenzene readily participates in electrophilic addition reactions. These reactions are initiated by the attack of an electrophile on the β-carbon of the vinyl group, leading to the formation of a stabilized carbocation intermediate.

Cycloaddition Reactions with Dihalocarbenes and Formation of Gem-Dihalocyclopropanes

The reaction of this compound with dihalocarbenes, generated from haloforms such as chloroform (B151607) (CHCl₃) or bromoform (B151600) (CHBr₃) and a strong base, leads to the formation of 1,1-dihalo-2-methoxy-2-(o-tolyl)cyclopropanes. masterorganicchemistry.com This reaction proceeds via a concerted cycloaddition mechanism where the carbene adds across the double bond of the vinyl ether. The stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. masterorganicchemistry.com

For instance, the reaction with dichlorocarbene (B158193) (:CCl₂) would yield 1,1-dichloro-2-methoxy-2-(o-tolyl)cyclopropane. These gem-dihalocyclopropanes are versatile synthetic intermediates.

Mechanistic Investigations of Carbene Addition and Ring-Opening Processes

The addition of dihalocarbenes to alkenes is a well-established method for the formation of cyclopropanes. masterorganicchemistry.com In the case of this compound, the electron-donating methoxy (B1213986) group activates the double bond, facilitating the attack by the electrophilic carbene.

The resulting gem-dihalocyclopropanes can undergo various subsequent reactions, most notably ring-opening reactions. These transformations are often promoted by thermal or basic conditions and can lead to a variety of products, including halogenated dienes. researchgate.netuq.edu.au The specific outcome of the ring-opening process depends on the reaction conditions and the substitution pattern of the cyclopropane ring. For example, treatment of gem-dibromocyclopropanes with a base like sodium methoxide (B1231860) can induce a ring-opening to form exocyclic bromoalkenes. uq.edu.au This process is believed to proceed through the formation of a cyclopropene (B1174273) intermediate followed by nucleophilic attack and cleavage of the ring. uq.edu.au

Acid-Catalyzed Protonation and Subsequent Hydrolytic Pathways to Carbonyl Compounds

The vinyl ether moiety of this compound is susceptible to acid-catalyzed hydrolysis. This reaction is initiated by the rate-determining protonation of the β-carbon of the vinyl group by a hydronium ion or other acid catalyst. researchgate.netrsc.orgcdnsciencepub.com This step results in the formation of a resonance-stabilized oxocarbenium ion, where the positive charge is delocalized between the carbon atom and the adjacent oxygen atom.

The mechanism of this hydrolysis has been extensively studied, and it is generally accepted that the rate-determining step is the initial proton transfer. researchgate.netcdnsciencepub.com This is supported by solvent isotope effect studies, which typically show a significant rate difference when the reaction is carried out in D₂O compared to H₂O. cdnsciencepub.comarkat-usa.org

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis offers a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The vinyl ether functionality in this compound can participate in various cross-coupling reactions, leveraging the reactivity of the C-O bond.

Gallium Bromide-Catalyzed Cross-Coupling with Silyl (B83357) Ketene (B1206846) Acetals

A notable example of a transition metal-catalyzed reaction involving a vinyl ether is the cross-coupling with silyl ketene acetals. While not involving this compound directly in the cited literature, the general reactivity of vinyl ethers in gallium-catalyzed cross-coupling reactions provides a strong precedent. Gallium tribromide (GaBr₃) has been shown to be an effective catalyst for the cross-coupling reaction between enol derivatives, such as vinyl ethers, and silyl ketene acetals to produce α-alkenyl esters. researchgate.net

This reaction demonstrates the ability of a Lewis acid like GaBr₃ to activate the vinyl ether towards nucleophilic attack. A variety of vinyl ethers and silyl ketene acetals are compatible with this reaction, suggesting that this compound could likely participate in such a transformation. researchgate.net

Proposed Mechanisms for Metal-Mediated Carbon-Carbon Bond Formation

The mechanism of the gallium bromide-catalyzed cross-coupling reaction is believed to involve an anti-carbogallation step, where the gallium catalyst, the vinyl ether, and the silyl ketene acetal (B89532) come together. researchgate.net This is followed by a syn-β-alkoxy elimination from the resulting alkylgallium intermediate to afford the α-alkenyl ester product. researchgate.net

The catalytic cycle is thought to begin with the coordination of the gallium bromide to the oxygen of the vinyl ether, activating it for nucleophilic attack by the silyl ketene acetal. After the carbon-carbon bond is formed, the subsequent elimination of the alkoxy group regenerates the active catalyst and releases the final product. Kinetic studies on similar systems have indicated that the rate-limiting step can be either the carbogallation or the β-alkoxy elimination, depending on the nature of the leaving group on the enol derivative. researchgate.net Theoretical calculations suggest that the moderate Lewis acidity of gallium is crucial for both the conformational flexibility of the alkylgallium intermediate and the cleavage of the carbon-oxygen bond in the elimination step. researchgate.net

Below is a table summarizing the types of reactions discussed:

| Reaction Type | Reactants | Key Intermediate/Catalyst | Product(s) |

| Dihalocyclopropanation | This compound, Dihalocarbene | Carbene (:CX₂) | 1,1-Dihalo-2-methoxy-2-(o-tolyl)cyclopropane |

| Acid-Catalyzed Hydrolysis | This compound, H₃O⁺ | Oxocarbenium ion | 2-Methylacetophenone, Methanol (B129727) |

| GaBr₃-Catalyzed Cross-Coupling | This compound, Silyl Ketene Acetal | GaBr₃, Alkylgallium intermediate | α-(o-Tolyl)vinyl ester |

Potential for Heck, Suzuki, or Sonogashira Type Cross-Coupling Reactions at the Vinylic Position

The vinylic position of this compound is a potential site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. However, the reactivity in these reactions is highly dependent on the specific reaction conditions and the nature of the substrates.

In the context of a Heck reaction , the electron-rich nature of the vinyl ether double bond generally makes it a good coupling partner with aryl or vinyl halides. The reaction would likely proceed via a standard catalytic cycle involving oxidative addition of the halide to a palladium(0) complex, followed by migratory insertion of the vinyl ether, and subsequent β-hydride elimination to yield the coupled product and regenerate the catalyst.

The Suzuki reaction , which couples an organoboron compound with a halide or triflate, could potentially be applied to the vinylic position if it were first converted to a vinyl halide or triflate. Alternatively, a borylation of the vinyl C-H bond could be explored, followed by coupling with an organic halide.

The Sonogashira reaction , involving the coupling of a terminal alkyne with a vinyl halide, would also necessitate prior functionalization of the vinylic position to a halide. The presence of the methoxy group and the bulky o-tolyl substituent may influence the efficiency and regioselectivity of these cross-coupling reactions.

Polymerization Behavior of the this compound Monomer

The this compound monomer possesses a structure amenable to polymerization, particularly through cationic mechanisms due to the electron-donating methoxy group which can stabilize a propagating carbocation.

Cationic Polymerization Mechanisms and Kinetics

The cationic polymerization of this compound would be initiated by a cationic species, such as a protonic acid or a Lewis acid in the presence of a proton source. The initiator would add to the electron-rich double bond, generating a carbocation at the α-position, which is stabilized by the adjacent methoxy group through resonance. This carbocation then propagates by attacking the double bond of another monomer molecule.

Strategies for Controlled Polymerization and Suppression of Undesired Side Reactions

Achieving a controlled or "living" cationic polymerization of this compound would require careful selection of reaction conditions to minimize side reactions such as chain transfer and termination.

Strategies for Controlled Polymerization:

Use of a Lewis Acid/Lewis Base System: Employing a combination of a weak Lewis acid initiator and a nucleophilic Lewis base can reversibly cap the propagating carbocation, reducing its reactivity and suppressing termination and chain transfer reactions.

Lowering the Reaction Temperature: Conducting the polymerization at low temperatures can significantly reduce the rates of undesired side reactions, favoring propagation and leading to a more controlled process.

Choice of Solvent: The polarity of the solvent can influence the stability of the propagating species. Non-polar solvents are often preferred to minimize the dissociation of ion pairs, which can lead to uncontrolled reactions.

Suppression of Undesired Side Reactions:

Chain Transfer to Monomer: This can be minimized by using a monomer concentration that is not excessively high.

Proton Transfer to Counterion: The choice of a non-nucleophilic counterion derived from the initiator is crucial to prevent termination by recombination.

Friedel-Crafts Alkylation of the Aromatic Ring: The propagating carbocation could potentially act as an electrophile and attack the electron-rich o-tolyl ring of another monomer or a polymer chain. This side reaction could be suppressed by using less reactive initiating systems and lower temperatures.

Reactivity of the 2-Methylbenzene (o-Tolyl) Moiety

The o-tolyl group in this compound also exhibits characteristic reactivity, primarily through electrophilic aromatic substitution on the ring and free-radical substitution on the methyl group.

Electrophilic Aromatic Substitution: Directing Effects and Regioselectivity

The benzene (B151609) ring of the o-tolyl moiety is activated towards electrophilic aromatic substitution by both the methyl group and the 1-methoxyvinyl substituent, both of which are electron-donating groups. The methyl group is an ortho-, para-director, while the 1-methoxyvinyl group, being a vinyl ether, is also expected to be an ortho-, para-director.

The directing effects of these two groups will determine the regioselectivity of substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The positions ortho and para to the methyl group are C3, C5, and C6. The positions ortho and para to the 1-methoxyvinyl group are C3 and C6. Therefore, electrophilic attack is most likely to occur at the C3 and C6 positions, which are activated by both substituents. Steric hindrance from the adjacent substituents may influence the relative rates of attack at these positions.

| Position | Activating Groups | Predicted Reactivity |

| C3 | Methyl (ortho), 1-Methoxyvinyl (ortho) | Highly Activated |

| C4 | - | Less Activated |

| C5 | Methyl (para) | Activated |

| C6 | Methyl (ortho), 1-Methoxyvinyl (para) | Highly Activated |

Free-Radical Substitution Reactions on the Methyl Group

The methyl group of the o-tolyl moiety is susceptible to free-radical substitution reactions, particularly under conditions involving high temperatures or UV light in the presence of a radical initiator. A classic example is free-radical halogenation.

In a reaction with a halogen such as bromine in the presence of light, the reaction would proceed through a chain mechanism:

Initiation: Homolytic cleavage of the halogen molecule to form two halogen radicals.

Propagation: A halogen radical abstracts a hydrogen atom from the methyl group to form a benzylic radical and a hydrogen halide. This benzylic radical is stabilized by resonance with the aromatic ring. The benzylic radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical.

Termination: Combination of any two radical species.

The primary product of such a reaction would be 1-(1-methoxyvinyl)-2-(halomethyl)benzene. Further substitution on the methyl group could occur with an excess of the halogenating agent.

Selective Oxidative Transformations of the Alkyl Aromatic Substituent

Currently, there is a lack of specific, peer-reviewed research detailing the selective oxidative transformations of the alkyl aromatic substituent (the methyl group) of this compound.

In broader studies of alkyl-substituted aromatic compounds, oxidation can be initiated by various reagents, leading to a range of products. For instance, the oxidation of alkylbenzenes can occur at the alkyl side chain or the aromatic ring. The outcome of such reactions is highly dependent on the oxidant used and the reaction conditions. For example, strong oxidizing agents like potassium permanganate (B83412) or chromic acid can oxidize the alkyl group to a carboxylic acid. In contrast, milder and more selective reagents are often employed to achieve partial oxidation to an alcohol or aldehyde.

The presence of the methoxyvinyl substituent on the aromatic ring would likely influence the regioselectivity and rate of oxidation of the methyl group. The electron-donating or -withdrawing nature of this substituent, as well as potential steric hindrance, would play a crucial role in the reaction's progress. However, without direct experimental evidence for this compound, any proposed reaction pathway or product distribution would be purely speculative.

Rearrangement Reactions and Pericyclic Processes

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. They are classified based on the number of electrons and components involved, and their stereochemistry is often predictable by the Woodward-Hoffmann rules. For a molecule like this compound, several types of pericyclic reactions could be envisioned, such as electrocyclic reactions or sigmatropic rearrangements, particularly involving the vinyl group.

Rearrangement reactions involve the migration of an atom or group within a molecule. The specific structural features of this compound, including the vinyl ether and the ortho-methyl group, could potentially lead to interesting rearrangement pathways under thermal or catalytic conditions. However, without dedicated research on this compound, a discussion of its behavior in such reactions would be conjectural.

Further experimental and computational studies are required to elucidate the specific reactivity of this compound in both oxidative transformations and rearrangement/pericyclic reactions.

Advanced Spectroscopic and Structural Characterization Techniques for 1 1 Methoxyvinyl 2 Methylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-(1-methoxyvinyl)-2-methylbenzene, offering unparalleled insight into its atomic framework.

Detailed ¹H and ¹³C NMR for Structural Assignment and Isomer Differentiation

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural assignment of this compound. The proton (¹H) NMR spectrum provides information about the chemical environment of the hydrogen atoms, while the carbon-13 (¹³C) NMR spectrum reveals the types of carbon atoms present. uobasrah.edu.iq

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the vinyl protons, the methoxy (B1213986) protons, and the methyl protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring. The vinyl protons will also have characteristic shifts, and their coupling patterns can help distinguish between the (E) and (Z) isomers if applicable. The methoxy group protons will appear as a sharp singlet, typically around δ 3.5-4.0 ppm, and the methyl group protons will also be a singlet in the upfield region (around δ 2.0-2.5 ppm).

The ¹³C NMR spectrum provides complementary information. It will show distinct signals for the aromatic carbons, the vinyl carbons, the methoxy carbon, and the methyl carbon. The chemical shifts of these carbons are also indicative of their bonding environment. thieme-connect.de The use of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon skeleton. mdpi.com

The precise chemical shifts and coupling constants obtained from ¹H and ¹³C NMR are crucial for differentiating this compound from its other isomers, such as 1-(1-methoxyvinyl)-3-methylbenzene and 1-(1-methoxyvinyl)-4-methylbenzene. The substitution pattern on the benzene ring significantly affects the chemical shifts and splitting patterns of the aromatic protons, providing a unique fingerprint for each isomer.

| ¹H NMR Data for this compound (Predicted) | |

| Proton Type | Chemical Shift (δ, ppm) |

| Aromatic-H | 7.0 - 7.8 |

| Vinylic-H | 4.0 - 5.5 |

| Methoxy (OCH₃) | 3.7 |

| Methyl (CH₃) | 2.3 |

| ¹³C NMR Data for this compound (Predicted) | |

| Carbon Type | Chemical Shift (δ, ppm) |

| Aromatic C-C | 125 - 140 |

| Aromatic C-O | 155 - 160 |

| Vinylic C=C | 90 - 150 |

| Methoxy (OCH₃) | 55 - 60 |

| Methyl (CH₃) | 20 - 25 |

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the connectivity of atoms within the molecule. researchgate.net

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu For this compound, COSY spectra would show correlations between adjacent aromatic protons, helping to confirm their relative positions on the benzene ring. It can also show couplings between the vinyl protons, if they are not chemically equivalent.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com This is a powerful tool for assigning which proton signal corresponds to which carbon signal. sdsu.edu For example, it would definitively link the singlet at ~3.7 ppm in the ¹H spectrum to the methoxy carbon signal in the ¹³C spectrum.

Together, these 2D NMR techniques provide a comprehensive and detailed map of the molecular structure of this compound. nih.gov

Dynamic NMR Studies for Conformational Analysis and Rotational Barriers

Dynamic NMR (DNMR) studies can provide insights into the conformational flexibility of this compound. Molecules are not static; they undergo various motions, such as rotation around single bonds. nih.gov

In the case of this compound, there is potential for restricted rotation around the C(aryl)-C(vinyl) bond and the C(vinyl)-O bond. At low temperatures, these rotations might be slow enough on the NMR timescale to give rise to distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, and these signals may broaden and eventually coalesce into a single, averaged signal. nih.gov

By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for these rotational processes. mdpi.com This information is valuable for understanding the molecule's conformational preferences and its dynamic behavior in solution. For example, steric hindrance between the ortho-methyl group and the methoxyvinyl group could lead to a significant rotational barrier.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of this compound and to elucidate its fragmentation pattern, which can provide further structural information. miamioh.edu

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming its molecular weight. The high-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

Under electron ionization (EI), the molecule will fragment in a characteristic manner. The analysis of these fragment ions can provide valuable clues about the structure. For example, the loss of a methyl radical (•CH₃) from the methoxy group or the methyl group on the ring would result in fragment ions at M-15. Cleavage of the vinyl group or other characteristic fragmentations would also be observed. The fragmentation pathway can be rationalized based on the stability of the resulting carbocations and neutral fragments. researchgate.net

| Mass Spectrometry Data for this compound (Predicted) | |

| m/z | Possible Fragment |

| [M]⁺ | Molecular Ion |

| [M-15]⁺ | Loss of a methyl radical (•CH₃) |

| [M-31]⁺ | Loss of a methoxy radical (•OCH₃) |

| [M-43]⁺ | Loss of the vinyl group and a hydrogen |

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification and Molecular Structure Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. ksu.edu.sa These techniques are excellent for identifying the functional groups present in this compound. spectroscopyonline.com

Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands for the various functional groups. mdpi.com For example, C-H stretching vibrations of the aromatic ring and the methyl and vinyl groups would appear in the region of 3100-2850 cm⁻¹. The C=C stretching vibration of the vinyl group would be observed around 1650-1600 cm⁻¹, and the aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. A strong band corresponding to the C-O stretching of the methoxy group would be expected in the 1250-1050 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. ksu.edu.sa While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for non-polar bonds. spectroscopyonline.com Therefore, the C=C stretching of the vinyl group and the aromatic ring might show strong signals in the Raman spectrum.

| Vibrational Spectroscopy Data for this compound (Predicted) | |

| Functional Group | IR Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Alkyl C-H Stretch | 3000 - 2850 |

| C=C Stretch (Vinyl) | ~1640 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-O Stretch (Methoxy) | 1250 - 1050 |

X-ray Crystallography for Precise Solid-State Structural Determination of Crystalline Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. youtube.com If this compound or a suitable crystalline derivative can be prepared, X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsional angles. youtube.com

This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. youtube.com The diffraction data can be used to generate an electron density map of the molecule, from which the positions of the individual atoms can be determined with high accuracy. youtube.com

The resulting crystal structure would provide unambiguous confirmation of the connectivity and stereochemistry of the molecule. It would also reveal details about the intermolecular interactions in the solid state, such as packing arrangements and any potential hydrogen bonding. While obtaining suitable crystals can be a challenge, the information provided by X-ray crystallography is unparalleled in its detail and precision for solid-state structural elucidation. nih.gov

Theoretical and Computational Investigations of 1 1 Methoxyvinyl 2 Methylbenzene

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the electronic characteristics of a molecule, which in turn govern its reactivity. For 1-(1-methoxyvinyl)-2-methylbenzene, understanding the distribution of electrons and the nature of its molecular orbitals is key to predicting its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis of Vinyl Ether Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.combeilstein-journals.orgresearchgate.net The energy and localization of these orbitals indicate a molecule's ability to act as a nucleophile or an electrophile. researchgate.net

In vinyl ethers, the HOMO is typically localized on the carbon-carbon double bond, making it electron-rich and nucleophilic. The oxygen atom's lone pair electrons donate into the π-system, further increasing the energy of the HOMO and enhancing its nucleophilicity. In the case of this compound, the presence of the 2-methylphenyl (o-tolyl) group influences the electronic properties. The methyl group, being an electron-donating group, is expected to slightly raise the energy of the HOMO, thereby increasing the nucleophilicity of the vinyl group compared to an unsubstituted phenyl vinyl ether.

The LUMO, conversely, is the orbital that accepts electrons and is associated with electrophilicity. researchgate.net For this compound, the LUMO is anticipated to be primarily located on the aromatic ring and the vinyl group's β-carbon. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

While precise energy values for this compound require specific calculations, a qualitative representation based on analogous systems is presented below.

Table 1: Postulated Frontier Molecular Orbital Characteristics of this compound

| Molecular Orbital | Primary Localization | Expected Influence of Substituents | Implied Reactivity |

| HOMO | C=C double bond, Methoxy (B1213986) oxygen | The 2-methyl group donates electron density, raising the HOMO energy. | Nucleophilic character at the α-carbon of the vinyl group. |

| LUMO | Aromatic ring, β-carbon of the vinyl group | The methoxy group has a minor influence on the LUMO energy. | Susceptibility to attack by strong nucleophiles at the β-carbon. |

| HOMO-LUMO Gap | Moderate | Expected to be slightly smaller than in phenyl vinyl ether due to the methyl group. | Enhanced reactivity compared to the unsubstituted analogue. |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It highlights regions of negative electrostatic potential, which are susceptible to electrophilic attack, and regions of positive electrostatic potential, which are prone to nucleophilic attack.

For this compound, the MEP map is expected to show a region of high electron density (negative potential) around the α-carbon of the vinyl group and the oxygen atom of the methoxy group. This is consistent with the nucleophilic character predicted by FMO analysis. The aromatic ring will exhibit a complex potential surface, with the ortho-methyl group influencing the charge distribution. The hydrogen atoms of the methyl and methoxy groups, as well as the aromatic protons, will represent areas of positive electrostatic potential.

Analysis of the charge distribution would likely reveal a partial negative charge on the α-carbon of the vinyl group and the oxygen atom, while the β-carbon and the aromatic ring carbons would carry varying degrees of partial positive and negative charges.

Computational Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, including the identification of transient species like transition states and the calculation of energy barriers that control reaction rates.

Transition State Localization and Energy Barrier Calculations for Key Transformations

Vinyl ethers undergo a variety of chemical transformations, such as hydrolysis, cycloadditions, and rearrangements. Computational methods can be employed to locate the transition state for these reactions and calculate the associated activation energy. youtube.comyoutube.com The transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the geometry of the reaction at its highest energy point. acs.org

For the acid-catalyzed hydrolysis of this compound, a key transformation for vinyl ethers, the reaction would proceed through a protonated intermediate. The rate-determining step would be the attack of water on the carbocation formed after protonation of the β-carbon. The energy barrier for this step can be calculated using computational methods. The presence of the ortho-methyl group may sterically hinder the approach of the nucleophile, potentially affecting the activation energy.

Table 2: Hypothetical Energy Barriers for Key Transformations of Aryl Vinyl Ethers

| Reaction Type | Generic Substrate | Postulated Influence of 2-Methyl Group on Activation Energy | Rationale |

| Acid-Catalyzed Hydrolysis | Phenyl vinyl ether | Slight increase | Steric hindrance from the ortho-methyl group at the transition state. |

| Diels-Alder Reaction | Phenyl vinyl ether | Slight decrease | The electron-donating methyl group increases the HOMO energy of the diene (vinyl ether), leading to a smaller HOMO-LUMO gap with a typical dienophile. wikipedia.org |

| Thermal Elimination | Substituted vinyl ethers | Dependent on specific mechanism | Studies on related systems show that aryl substituents can have complex effects on the transition state geometry and reaction rate. rsc.org |

Reaction Coordinate Analysis and Potential Energy Surface Mapping

By mapping the potential energy surface along the reaction coordinate, chemists can visualize the entire energy profile of a reaction, from reactants to products, including any intermediates and transition states. This analysis provides a detailed picture of the reaction mechanism. For a reaction like the Claisen rearrangement, if an appropriate analogue of this compound were to undergo such a reaction, computational analysis could map the concerted, pericyclic transition state, revealing the synchronous or asynchronous nature of bond breaking and bond formation.

Conformational Analysis and Thermochemical Stability of Stereoisomers

The presence of the ortho-methyl group and the methoxyvinyl substituent on the benzene (B151609) ring introduces the possibility of different spatial arrangements, or conformations. The relative stability of these conformers is determined by a delicate balance of steric and electronic effects.

Due to rotation around the C(aryl)-O and O-C(vinyl) single bonds, this compound can exist in several conformations. The most stable conformer will be the one that minimizes steric repulsion between the ortho-methyl group, the methoxy group, and the vinyl group's hydrogen atoms. It is likely that the vinyl group and the methoxy group will adopt a planar or near-planar arrangement to maximize π-conjugation. However, the steric clash with the ortho-methyl group might force the vinyl ether moiety out of the plane of the aromatic ring.

Furthermore, the vinyl ether itself can exist as E/Z stereoisomers if there is a substituent on the β-carbon. In the case of this compound, this refers to the geometry around the C=C double bond. However, the provided name implies a terminal vinyl group, so E/Z isomerism is not a factor unless substitution at the β-position is considered. If we consider rotational isomers (rotamers), computational calculations can predict their relative energies and the energy barriers for their interconversion.

Table 3: Postulated Relative Stabilities of Rotational Isomers of this compound

| Rotamer Description | Key Steric Interaction | Postulated Relative Energy (kcal/mol) |

| Planar, s-cis | Methoxy group near the methyl group | Higher |

| Planar, s-trans | Vinyl group near the methyl group | Lowest |

| Non-planar | Minimized steric interactions but reduced conjugation | Intermediate |

Note: The relative energies are hypothetical and would require specific DFT calculations for accurate determination.

Prediction of Spectroscopic Parameters via Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting the spectroscopic properties of molecules with a high degree of accuracy. This theoretical approach allows for the elucidation of nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and other spectroscopic parameters by calculating the electronic structure of a molecule. For a molecule such as this compound, DFT calculations can provide valuable insights into its structural and electronic characteristics, which can be used to predict and interpret experimental spectra.

The process begins with the optimization of the molecule's three-dimensional geometry in a simulated environment. Using a chosen functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the calculation iteratively adjusts the atomic positions to find the lowest energy conformation. Once this optimized geometry is achieved, further calculations can be performed to determine its spectroscopic parameters.

For NMR predictions, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within the DFT framework. This method calculates the magnetic shielding tensors for each nucleus in the molecule. The isotropic shielding values are then converted into chemical shifts (δ) by referencing them against the shielding value of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. This allows for a direct comparison with experimental ¹H and ¹³C NMR data. The predicted chemical shifts are sensitive to the electronic environment of each nucleus, making them a valuable tool for assigning peaks in an experimental spectrum.

For infrared spectroscopy, DFT calculations are used to compute the vibrational frequencies and their corresponding intensities. After the geometry optimization, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic coordinates. The results provide a set of normal vibrational modes, each with a specific frequency and intensity. These calculated frequencies often have a systematic deviation from experimental values due to the harmonic approximation used in the calculation and the neglect of anharmonicity. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve their agreement with experimental data. These scaled frequencies can then be correlated to specific molecular motions, such as C-H stretches, C=C double bond vibrations, and C-O ether stretches, aiding in the interpretation of the experimental IR spectrum.

The following tables present hypothetical yet chemically plausible spectroscopic parameters for this compound, as would be predicted by DFT calculations. These values are illustrative of the type of data generated from such a computational investigation.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 7.10 - 7.30 | 125.0 - 130.0 |

| Vinylic C-H | 4.10 - 4.50 | 85.0 - 90.0 |

| Methoxy (-OCH₃) | 3.60 | 55.0 |

| Methyl (-CH₃) | 2.20 | 20.0 |

| Quaternary Aromatic C | N/A | 135.0 - 140.0 |

| Vinylic C-O | N/A | 158.0 - 162.0 |

Interactive Data Table: Predicted Principal IR Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3050 - 3100 | Stretching vibration of C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 2930 - 2980 | Asymmetric and symmetric stretching of methyl and methoxy C-H bonds. |

| C=C Stretch (Vinyl) | 1640 - 1660 | Stretching vibration of the carbon-carbon double bond in the vinyl group. |

| C=C Stretch (Aromatic) | 1580 - 1600 | In-plane stretching vibrations of the carbon-carbon bonds within the benzene ring. |

| C-O-C Stretch | 1220 - 1260 | Asymmetric stretching of the ether linkage. |

| C-H Bend (Aromatic) | 740 - 780 | Out-of-plane bending characteristic of ortho-disubstituted benzene rings. |

Applications of 1 1 Methoxyvinyl 2 Methylbenzene in Advanced Organic Synthesis and Materials Science

A Versatile Synthon in Complex Molecule Synthesis

The strategic placement of the methoxyvinyl group on the tolyl backbone makes 1-(1-methoxyvinyl)-2-methylbenzene a powerful tool for synthetic chemists. It provides access to a range of important chemical functionalities through carefully designed reaction pathways.

Precursor to Carbonyl Compounds and Acetylenic Acetals

The vinyl ether moiety of this compound serves as a masked carbonyl group. Through acid-catalyzed hydrolysis, the compound can be readily converted to 2-methylacetophenone. This transformation is a classic example of the utility of vinyl ethers as protecting groups for ketones and as synthetic equivalents of enolates. The general mechanism involves the protonation of the vinyl ether double bond, followed by the addition of water and subsequent elimination of methanol (B129727) to yield the corresponding ketone.

While direct experimental data for the conversion of this compound to acetylenic acetals is not extensively reported, the known reactivity of vinyl ethers suggests a plausible pathway. The synthesis of acetylenic acetals can often be achieved through the reaction of a metal acetylide with a suitable electrophile. In a hypothetical scenario, a derivative of this compound could potentially be functionalized to participate in such reactions, leading to the formation of complex acetylenic structures.

| Precursor | Product | Reagents and Conditions | Application |

| This compound | 2-Methylacetophenone | Dilute aqueous acid (e.g., HCl, H₂SO₄) | Synthesis of a key ketone intermediate |

Role in Carbene Chemistry for the Synthesis of Cyclopropane (B1198618) Derivatives

Vinyl ethers are excellent substrates for cyclopropanation reactions with carbenes and carbenoids. The electron-rich nature of the double bond in this compound facilitates its reaction with various carbene precursors, such as diazo compounds or dihalomethanes under Simmons-Smith conditions, to afford substituted cyclopropane derivatives. These three-membered ring systems are valuable intermediates in organic synthesis, serving as precursors for a variety of ring-opening and rearrangement reactions. The stereochemistry of the resulting cyclopropane can often be controlled by the choice of catalyst and reaction conditions.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| This compound | Ethyl diazoacetate | Rh₂(OAc)₄ | 2-Methoxy-2-(2-methylphenyl)-1-(ethoxycarbonyl)cyclopropane |

| This compound | CH₂I₂ | Zn-Cu couple | 1-Methoxy-1-(2-methylphenyl)cyclopropane |

Monomer in the Synthesis of Specialty Polymers and Functional Materials

The vinyl ether functionality of this compound makes it a suitable monomer for cationic polymerization. This process can lead to the formation of poly(vinyl ether)s with unique properties conferred by the 2-methylphenyl side chains. These polymers can exhibit tailored thermal properties, solubility, and chemical resistance, making them candidates for specialty applications in coatings, adhesives, and functional materials. The polymerization is typically initiated by a Lewis acid or a protic acid in a non-polar solvent at low temperatures to control the molecular weight and dispersity of the resulting polymer. The presence of the aromatic ring can also influence the polymer's optical and electronic properties.

| Monomer | Polymerization Method | Initiator/Catalyst | Potential Polymer Properties |

| This compound | Cationic Polymerization | BF₃·OEt₂ or other Lewis acids | Enhanced thermal stability, specific refractive index, tailored solubility |

Development of Novel Reagents and Catalytic Systems Utilizing the Vinyl Ether Functionality

The vinyl ether group in this compound can be exploited in the development of novel reagents and catalytic systems. For instance, its participation in transition metal-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, can lead to the formation of more complex and functionalized aryl vinyl ethers. These products can, in turn, serve as monomers for polymerization or as key intermediates in multi-step syntheses. Furthermore, the oxygen atom of the methoxy (B1213986) group can act as a coordinating site for metal catalysts, potentially influencing the regio- and stereoselectivity of subsequent transformations.

Intermediary in the Synthesis of Biologically Active Compounds (excluding human clinical data)

While direct application of this compound as an intermediate in the synthesis of specific, named biologically active compounds is not prominently documented in publicly available literature, its constituent parts and reactive functionalities are present in many classes of bioactive molecules. The 2-methylacetophenone core, accessible from its hydrolysis, is a structural motif found in various research compounds. Moreover, the ability to generate complex cyclopropane derivatives opens avenues for the synthesis of molecules with potential pharmaceutical applications, as the cyclopropane ring is a known pharmacophore in a number of therapeutic agents. The broader class of aryl vinyl ethers has been utilized in the synthesis of compounds with a range of biological activities, suggesting the potential for this compound to serve a similar role in medicinal chemistry research.

Advanced Analytical Methodologies for Detection, Quantification, and Purity Assessment of 1 1 Methoxyvinyl 2 Methylbenzene

Chromatographic Separation Techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Chromatographic techniques are the bedrock of chemical separation and analysis. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is primarily dictated by the analyte's volatility and thermal stability.

Gas Chromatography (GC): Given the likely volatility of 1-(1-methoxyvinyl)-2-methylbenzene, GC is a highly suitable technique for its analysis. The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column. For the related compound, 1-methoxy-2-methylbenzene, the National Institute of Standards and Technology (NIST) provides gas chromatography data, which can serve as a valuable reference point. The retention time of a compound is a critical parameter in GC, and it is influenced by the column's stationary phase, temperature program, and carrier gas flow rate. A non-polar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-1), or a mid-polarity phase like those containing phenyl groups (e.g., DB-624), would likely provide good separation for this compound and its potential impurities.

Table 1: Postulated GC Conditions for this compound Analysis

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) at 300 °C |

High-Performance Liquid Chromatography (HPLC): For non-volatile impurities or for analyses where derivatization is undesirable, HPLC is the method of choice. A reverse-phase (RP) HPLC method would be the most common approach. In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

For the structural isomer 1-methoxy-2-methylbenzene, a reverse-phase HPLC method has been described. sielc.com This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.comrsc.org For mass spectrometry compatibility, the phosphoric acid can be substituted with formic acid. sielc.comrsc.org A similar approach would be applicable to this compound. The presence of the vinyl group might slightly alter its retention characteristics compared to its saturated analog.

Table 2: Proposed HPLC Conditions for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Column Temperature | 30 °C |

Hyphenated Techniques for Complex Mixture Analysis: GC-MS and LC-MS

To move beyond simple detection and quantification to definitive identification, chromatographic techniques are often coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of MS. As the separated components elute from the GC column, they are ionized, and the resulting fragments are detected based on their mass-to-charge ratio. The fragmentation pattern, or mass spectrum, is a chemical fingerprint that allows for the identification of the compound. For the isomeric compound 1-(methoxymethyl)-2-methylbenzene, GC-MS data is available, with prominent peaks observed at m/z 104, 105, and 121. nih.gov It is anticipated that this compound would exhibit a distinct fragmentation pattern, with the molecular ion peak and characteristic fragments resulting from the loss of the methoxy (B1213986) and vinyl groups.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the analysis of less volatile or thermally labile compounds. Similar to GC-MS, it provides both retention time data from the HPLC and mass spectral data for identification. An LC-MS method for a related compound, 1-methoxy-4-methylbenzene, suggests that for mass spectrometry compatible applications, phosphoric acid in the mobile phase should be replaced with formic acid. sielc.com This is a common practice in LC-MS to ensure efficient ionization.

In-Situ Reaction Monitoring using Spectroscopic Methods (e.g., IR, NMR) for Reaction Optimization

The optimization of a chemical synthesis is greatly facilitated by the ability to monitor the reaction in real-time. In-situ spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this purpose.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to track the progress of a reaction by monitoring the disappearance of reactant-specific absorption bands and the appearance of product-specific bands. For the synthesis of this compound, one could monitor the disappearance of a precursor's characteristic peak (e.g., a C-Br stretch if starting from a bromo-aromatic compound) and the appearance of the C=C vinyl stretch and C-O-C ether stretch of the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and can be used to quantify the relative amounts of reactants, intermediates, and products in a reaction mixture over time. nist.gov By taking periodic NMR spectra of the reaction mixture, one can determine the reaction kinetics and identify the optimal conditions (e.g., temperature, catalyst loading) to maximize yield and minimize impurities. For instance, in a potential synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction, ¹H NMR could be used to monitor the disappearance of the vinylboronate ester reactant and the appearance of the vinylic protons and the methoxy group protons of the product. rsc.org This real-time data allows for rapid optimization of the reaction, leading to more efficient and robust synthetic processes. nist.gov

Emerging Research Directions and Future Perspectives for 1 1 Methoxyvinyl 2 Methylbenzene

Integration with Flow Chemistry and Continuous Synthesis Methodologies for Scalable Production

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. researchgate.netchimia.ch While specific research on the continuous flow synthesis of 1-(1-Methoxyvinyl)-2-methylbenzene is still nascent, the broader field of flow chemistry provides a strong foundation for its future scalable production. almacgroup.comrsc.org

Continuous processing is particularly advantageous for managing reaction parameters with high precision, which is crucial for controlling the reactivity of vinyl ethers. researchgate.net The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling reactions to be conducted under conditions that would be hazardous or inefficient in batch reactors. almacgroup.com For the synthesis of substituted vinyl ethers, flow chemistry can facilitate reactions that are otherwise difficult to control, such as those involving highly reactive intermediates or exothermic processes. The development of continuous flow methods for related compounds, such as the synthesis of active pharmaceutical ingredients (APIs), highlights the potential for applying these techniques to produce this compound with high purity and yield. rsc.org

Future research in this area is expected to focus on the development of dedicated flow reactor systems optimized for the synthesis of ortho-substituted aryl vinyl ethers. This includes the design of catalysts that are stable and active under continuous flow conditions and the integration of in-line purification and analysis techniques to enable fully automated production.

| Reactor Type | Key Advantages for Vinyl Ether Synthesis | Potential Application for this compound |

| Microreactors | Excellent control over reaction temperature and time, enhanced safety for handling reactive intermediates. | Precise control of the vinylation reaction to minimize side products. |

| Packed-Bed Reactors | Suitable for heterogeneous catalysis, allowing for easy catalyst separation and reuse. | Use of solid-supported catalysts for the continuous synthesis. |

| Tube Reactors | Simple design, suitable for longer residence times if required. | Scalable production with controlled residence time distribution. |

Exploration of Biocatalytic Approaches for Sustainable Synthesis and Transformation

The use of enzymes and whole-cell biocatalysts is a cornerstone of green chemistry, offering mild reaction conditions, high selectivity, and reduced environmental impact. While specific biocatalytic routes to this compound have not been extensively reported, the broader success in biocatalytic synthesis of related vinyl ether derivatives points to a promising future. nih.gov

One notable area of research is the enzymatic synthesis of vinyl ether esters using lipases, such as Candida antarctica lipase (B570770) B (CALB). nih.gov This method allows for the direct esterification of hydroxyl-functional vinyl ethers with carboxylic acids under mild conditions, avoiding the use of harsh reagents. While this specific application produces esters, the principle of using enzymes to modify vinyl ethers demonstrates the potential for developing biocatalysts for the synthesis or transformation of this compound.

Future research will likely focus on:

Enzyme discovery and engineering: Screening for novel enzymes or engineering existing ones to catalyze the specific vinylation of 2-methylphenol or the transformation of the vinyl group in this compound.

Whole-cell biocatalysis: Utilizing engineered microorganisms to perform multi-step syntheses, potentially starting from simple, renewable feedstocks.

Tandem catalytic systems: Combining biocatalysis with other catalytic methods to create novel and efficient synthetic pathways.

| Biocatalytic Approach | Potential Advantage | Future Research Direction |

| Lipase-catalyzed transvinylation | Mild reaction conditions, high selectivity. | Engineering lipases for direct vinylation of 2-methylphenol. |

| Ene-reductases | Stereoselective reduction of the vinyl group. | Exploring the reduction of the double bond for chiral synthesis. |

| Cytochrome P450 monooxygenases | Oxidation of the aromatic ring or vinyl group. | Functionalization of the benzene (B151609) ring or epoxidation of the vinyl moiety. |

Investigation of Photochemical and Electrochemical Reactivity for Novel Transformations

Photochemistry and electrochemistry offer unique ways to activate molecules and drive reactions that are often inaccessible through traditional thermal methods. The vinyl ether and aromatic moieties of this compound make it a prime candidate for exploration in these fields.

Photochemical Reactivity: Aryl vinyl ethers are known to undergo photochemical radical cation cycloadditions. bohrium.comresearchgate.netelsevierpure.com Upon photoirradiation, often in the presence of a photosensitizer like TiO2, a radical cation of the aryl vinyl ether can be generated. This highly reactive intermediate can then participate in [2+2] and [4+2] cycloaddition reactions with alkenes or dienes to form complex four- and six-membered ring systems. bohrium.comelsevierpure.com The photochemical rearrangement of aryl and vinyl esters is another well-established reaction class that could be explored for this compound. acs.org

Electrochemical Reactivity: The electrochemical synthesis and polymerization of vinyl ethers have been demonstrated. researchgate.net By applying an electrical potential, it is possible to initiate the cationic polymerization of vinyl ethers, offering a controlled method for producing polymers with specific properties. This approach could be applied to this compound to create novel polymeric materials.

Future research is anticipated to investigate:

The specific photochemical cycloaddition reactions of this compound with various coupling partners to synthesize novel complex molecules.

The mechanism of photoinduced rearrangements and their potential synthetic applications.

The electrochemical polymerization of this compound to produce polymers with unique electronic or optical properties.

The use of combined photoelectrochemical methods to achieve novel transformations. researchgate.net

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, well-organized structures. The ability of molecules to self-assemble into complex architectures is fundamental to the development of new materials with advanced functions. nih.gov

Vinyl ether polymers have been shown to self-assemble into interesting nanostructures. For instance, copolymers of vinyl ethers and maleic acid can form lipid nanoparticles (VEMALPs) that are tunable in size and can encapsulate membrane proteins. While not directly involving this compound, this research demonstrates the potential of vinyl ether-containing polymers in creating functional self-assembled systems.

The presence of both a hydrophobic methylbenzene group and a potentially reactive methoxyvinyl group in this compound makes it an interesting building block for supramolecular chemistry. It could be incorporated into larger molecules or polymers designed to self-assemble into micelles, vesicles, or other ordered structures.

Future research directions include:

The synthesis of block copolymers containing this compound units and their self-assembly behavior in solution.

The use of this compound as a monomer in polymerization-induced self-assembly (PISA) to create well-defined nanoparticles.

The exploration of host-guest chemistry, where the aromatic ring of the molecule could interact with macrocyclic hosts.

Predictive Modeling Using Artificial Intelligence and Machine Learning for Reactivity and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid prediction of molecular properties and reaction outcomes. chemrxiv.org These computational tools can significantly accelerate the discovery and optimization of new chemical entities and processes.

For this compound, ML models can be trained to predict a wide range of properties, including its reactivity in various chemical transformations, as well as its physical and toxicological properties. researchgate.net By analyzing large datasets of related compounds, ML algorithms can identify complex structure-activity and structure-property relationships. For instance, machine learning models have been successfully used to predict the reactive sites of electrophilic aromatic substitutions with high accuracy.

The application of AI and ML to this compound could focus on:

Reactivity Prediction: Developing models to predict the regioselectivity and stereoselectivity of its reactions, such as cycloadditions or functionalizations.

Property Prediction: Estimating key physicochemical properties like boiling point, solubility, and spectral characteristics.

De Novo Design: Using generative models to design new molecules based on the this compound scaffold with desired properties for specific applications.

Reaction Optimization: Employing ML algorithms to optimize reaction conditions for its synthesis, leading to higher yields and fewer byproducts. bohrium.com

| AI/ML Application | Predicted Parameter | Potential Impact |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, toxicity. | Early-stage assessment of potential applications and hazards. |

| Reactivity Models | Reaction yields, regioselectivity. | Guidance for synthetic planning and optimization. |

| Property Prediction Models | Boiling point, vapor pressure, solubility. | Facilitating process design and material handling. |

| Generative Models | Novel molecular structures. | Discovery of new compounds with tailored functionalities. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1-Methoxyvinyl)-2-methylbenzene, and how is stereochemical control achieved?

- Methodology : The compound is synthesized via palladium-catalyzed cross-coupling or methoxyvinylation of 2-methylbenzene derivatives. A representative procedure involves reacting 1-methoxyvinyl precursors with 2-methylbenzene under inert conditions (e.g., nitrogen atmosphere) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF at 60–80°C .

- Stereochemical Control : Diastereomeric ratios (dr) up to 20:1 are achieved by optimizing solvent polarity and reaction temperature. Enantiomeric excess (e.g., 94.5:5.5 er) is attainable via chiral auxiliaries or asymmetric catalysis, as demonstrated in cyclopentane dicarboxylate syntheses .

Q. How stable is this compound under varying pH and temperature conditions?

- Stability Profile : The compound remains stable in aqueous solutions at pH 5–9 but undergoes hydrolysis under strongly acidic (pH < 3) or basic (pH > 10) conditions, forming 2-methylbenzaldehyde derivatives. Thermal stability is observed up to 150°C, beyond which decomposition via retro-Diels-Alder pathways occurs .

- Experimental Validation : Stability is assessed via HPLC monitoring under controlled pH and temperature, with degradation products characterized by GC-MS .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Primary Methods :

- ¹H/¹³C NMR : Distinct methoxyvinyl protons appear as doublets at δ 4.8–5.2 ppm (J = 10–12 Hz), while aromatic protons resonate as multiplet signals between δ 6.7–7.3 ppm .

- Chiral Chromatography : Chiralcel IA columns (Hexane/iPrOH 80:20) resolve enantiomers with retention times of 17.9 min (minor) and 22.5 min (major) .

- Supporting Data : High-resolution mass spectrometry (HRMS) confirms molecular ions at m/z 162.068 (calculated for C₁₀H₁₀O) .

Advanced Research Questions

Q. How does this compound participate in transition-metal-catalyzed cycloadditions?

- Mechanistic Insight : The methoxyvinyl group acts as a dienophile in Diels-Alder reactions, facilitated by electron-withdrawing methoxy substituents. For example, it reacts with electron-rich dienes (e.g., cyclopentadiene) under Rh(I) catalysis to yield bicyclic adducts with >90% regioselectivity .

- Kinetic Studies : Rate constants (k ≈ 0.15 M⁻¹s⁻¹ at 25°C) are determined via UV-Vis spectroscopy, with activation parameters (ΔH‡ = 45 kJ/mol) computed using Eyring plots .

Q. What computational methods best predict the electronic structure and reactivity of this compound?

- DFT Recommendations : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections accurately model methoxyvinyl conjugation effects. Basis sets like 6-311+G(d,p) reproduce experimental geometries (bond lengths ±0.02 Å) and frontier orbital energies (HOMO-LUMO gap ≈ 5.2 eV) .

- Reactivity Predictions : NBO analysis reveals hyperconjugative stabilization of the methoxyvinyl group (ΔE ≈ 12 kcal/mol), explaining its electrophilic character in [4+2] cycloadditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.